n-(4-methylphenyl)-9-oxo-9h-fluorene-4-carboxamide
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Overview
Description
n-(4-methylphenyl)-9-oxo-9h-fluorene-4-carboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and a carboxamide group attached to the 4-position of the fluorene ring The 4-methylphenyl group is attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-methylphenyl)-9-oxo-9h-fluorene-4-carboxamide typically involves the reaction of 9-oxofluorene-4-carboxylic acid with 4-methylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
n-(4-methylphenyl)-9-oxo-9h-fluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
n-(4-methylphenyl)-9-oxo-9h-fluorene-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of n-(4-methylphenyl)-9-oxo-9h-fluorene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
n-(4-methylphenyl)-9-oxo-9h-fluorene-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)-9-oxofluorene-4-carboxylate: This ester derivative has different reactivity and applications compared to the amide.
N-(4-methylphenyl)-9-oxofluorene-4-sulfonamide: The sulfonamide group imparts different chemical and biological properties.
N-(4-methylphenyl)-9-oxofluorene-4-thioamide:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24040-61-7 |
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Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(4-methylphenyl)-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C21H15NO2/c1-13-9-11-14(12-10-13)22-21(24)18-8-4-7-17-19(18)15-5-2-3-6-16(15)20(17)23/h2-12H,1H3,(H,22,24) |
InChI Key |
XAJDJEPQNKQZDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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